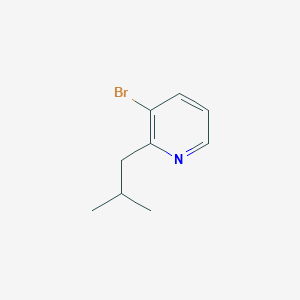

3-Bromo-2-isobutylpyridine

Description

Foundational Significance of Brominated Pyridine (B92270) Scaffolds in Modern Organic Chemistry

Brominated pyridine scaffolds are a class of chemical compounds that have garnered significant attention in modern organic chemistry. Their structure, which features a pyridine ring substituted with one or more bromine atoms, makes them highly versatile building blocks for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive site for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, which is a critical aspect of creating novel compounds with specific functions.

The introduction of a bromine atom onto the pyridine ring significantly influences its chemical reactivity. This alteration provides a "handle" for a wide array of synthetic transformations, making brominated pyridines valuable starting materials. For instance, they are ideal substrates for transition-metal-catalyzed cross-coupling reactions like the Suzuki, Stille, and Heck reactions. These reactions allow chemists to attach various functional groups to the pyridine core, which is crucial for fine-tuning a compound's biological activity and other properties.

Broad Context of Pyridine Derivatives in Contemporary Chemical Research and Synthesis

Pyridine and its derivatives are a cornerstone of contemporary chemical research and synthesis. nih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in many naturally occurring compounds, including vitamins like niacin and pyridoxine, and coenzymes. nih.govdovepress.comnih.gov This prevalence in nature has inspired chemists to explore the potential of pyridine-containing molecules in various applications.

In medicinal chemistry, pyridine scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets. nih.gov This has led to the incorporation of pyridine rings into numerous drugs. dovepress.comenpress-publisher.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and can be ionized, which often improves the solubility and bioavailability of drug candidates. enpress-publisher.comresearchgate.net Beyond pharmaceuticals, pyridine derivatives are also used in agrochemicals, such as insecticides and fungicides, and in the development of functional materials and dyes. nih.govenpress-publisher.com The versatility of the pyridine scaffold allows for extensive chemical modifications, enabling the creation of large libraries of compounds for screening in drug discovery and other research areas. enpress-publisher.comresearchgate.net

Defining the Specific Academic Research Focus on 3-Bromo-2-isobutylpyridine

Within the broad landscape of pyridine chemistry, specific compounds are often singled out for in-depth investigation due to their unique structural features and potential applications. One such compound is this compound. This molecule combines the reactive bromine handle of a brominated pyridine with an isobutyl group at the 2-position. The placement of these substituents creates a specific steric and electronic environment around the pyridine ring, influencing its reactivity and potential interactions with other molecules.

The study of this compound and its derivatives contributes to the broader understanding of how substituent patterns on the pyridine ring affect its chemical behavior. This knowledge is crucial for the rational design of new molecules with desired properties, whether for pharmaceutical, agrochemical, or materials science applications.

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(2-methylpropyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWCYSUVMKTGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into the Chemical Reactivity and Transformational Pathways of 3 Bromo 2 Isobutylpyridine

Reactivity Profiles of the Pyridine (B92270) Ring System

The electronic nature of the pyridine ring is characterized by the presence of a highly electronegative nitrogen atom. This atom significantly influences the ring's reactivity, making it electron-deficient compared to benzene. Consequently, the pyridine system is generally deactivated towards electrophilic attack but activated for nucleophilic substitution, particularly at positions ortho and para (C2, C4, C6) to the nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine-Substituted Pyridine C3 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. However, the position of the leaving group on the pyridine ring is crucial. SNAr reactions on pyridine derivatives proceed preferentially when the leaving group is located at the 2- or 4-positions. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. stackexchange.com

When a nucleophile attacks the C2 or C4 position, one of the resonance structures of the resulting anionic intermediate places the negative charge directly on the nitrogen atom, which is a favorable arrangement. stackexchange.com In the case of 3-Bromo-2-isobutylpyridine, the bromine atom is at the C3 position. Nucleophilic attack at this site does not allow for the delocalization of the negative charge onto the ring nitrogen. stackexchange.com As a result, the intermediate is significantly less stable, and the activation energy for the reaction is much higher. Therefore, direct nucleophilic aromatic substitution at the C3 position of this compound is generally disfavored and requires harsh reaction conditions, if it proceeds at all.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). wikipedia.org Such reactions, when they do occur, typically require forcing conditions and proceed at the C3 position, which is the least deactivated. wikipedia.org

In this compound, the situation is more complex due to the presence of two substituents:

Isobutyl group (at C2): An alkyl group, which is generally activating and ortho-, para-directing.

Bromo group (at C3): A deactivating but ortho-, para-directing halogen.

The powerful deactivating effect of the pyridine nitrogen generally overrides the directing effects of the substituents. The ring is strongly deactivated towards electrophiles. If a reaction were forced to occur, substitution would be predicted to take place at the C5 position. This position is meta to the deactivating bromo group and para to the activating isobutyl group, making it the most likely, albeit still difficult, site for electrophilic attack. Classic EAS reactions like nitration or halogenation on this substrate are challenging and often result in low yields. fiveable.melumenlearning.com

Chemical Transformations Involving Pyridine N-Oxides and Quaternary Pyridinium (B92312) Salts Derived from this compound

To overcome the inherent low reactivity of the pyridine ring towards certain transformations, derivatization to N-oxides or quaternary salts is a common strategy.

Pyridine N-Oxides: this compound can be oxidized to its corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the ring. The N-O bond can donate electron density back into the ring, making it more susceptible to electrophilic attack, particularly at the C4 (para) position. Conversely, it enhances the ring's susceptibility to nucleophilic attack. This activation allows for a broader range of synthetic transformations that are not feasible with the parent pyridine. arkat-usa.orgresearchgate.net

Quaternary Pyridinium Salts: The nitrogen atom in this compound can be readily alkylated by reacting it with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a quaternary pyridinium salt. srce.hrnih.gov This process places a permanent positive charge on the nitrogen atom, making the ring extremely electron-deficient. This heightened electrophilicity makes the pyridinium ring highly activated for attack by nucleophiles, especially at the C2 and C4 positions.

Comprehensive Reactivity of the Carbon-Bromine Bond

While the pyridine ring itself presents certain reactivity challenges, the carbon-bromine bond at the C3 position is a versatile functional handle for a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi) for C-C and C-Heteroatom Bond Formation

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. mdpi.comyoutube.com These reactions proceed via a catalytic cycle typically involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination. mdpi.com

Suzuki Coupling: This reaction couples the bromo-pyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.com It is one of the most widely used methods for forming biaryl compounds.

| Parameter | Typical Reagents and Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), dppf |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Coupling Partner | Arylboronic acids, Alkylboronic esters |

Table 1: Typical conditions for the Suzuki coupling of this compound.

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and the synthesis of complex olefinic structures. nih.gov

| Parameter | Typical Reagents and Conditions |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile (B52724), NMP |

| Coupling Partner | Styrene, Acrylates, various alkenes |

Table 2: Typical conditions for the Heck reaction of this compound.

Negishi Coupling: This reaction couples the bromo-pyridine with an organozinc reagent. wikipedia.org The Negishi coupling is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org

| Parameter | Typical Reagents and Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, PCyp₃, SPhos |

| Solvent | THF, Dioxane |

| Coupling Partner | Alkylzinc halides, Arylzinc halides |

Table 3: Typical conditions for the Negishi coupling of this compound.

Reductive Debromination Strategies

In some synthetic routes, it is necessary to remove the bromine substituent and replace it with a hydrogen atom. This transformation, known as reductive debromination, can be achieved through several methods. A common and efficient strategy is catalytic hydrogenation. organic-chemistry.org Treating this compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst and a base (to neutralize the HBr byproduct) effectively removes the bromine atom. This method is often chemoselective, allowing for the reduction of the C-Br bond without affecting many other functional groups. organic-chemistry.org

Formation and Reactivity of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds) at the Bromine Site

The bromine atom at the C-3 position of the pyridine ring is a key functional group that enables the formation of highly reactive organometallic intermediates. These reagents effectively reverse the polarity of the C-3 carbon from electrophilic to strongly nucleophilic and basic, a concept known as "umpolung". adichemistry.com This transformation opens up a vast array of possibilities for carbon-carbon bond formation.

Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-isobutylpyridin-3-yl)magnesium bromide. wikipedia.orgchemguide.co.uk The magnesium undergoes an oxidative insertion into the carbon-bromine bond. adichemistry.com Activation of the magnesium surface, often coated with a passivating layer of magnesium oxide, may be necessary and can be achieved using agents like iodine or 1,2-dibromoethane. wikipedia.orglibretexts.org

Organolithium Compounds: Organolithium species can be generated from this compound, primarily through a lithium-halogen exchange reaction. wikipedia.org This method is typically rapid, even at very low temperatures (−78 °C or lower), and involves treating the bromo-compound with a commercially available alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium. wikipedia.org The reaction produces the desired 2-isobutyl-3-lithiopyridine and the corresponding alkyl bromide.

Due to their high reactivity, both Grignard and organolithium reagents are prepared in situ and used immediately. They are powerful nucleophiles and strong bases, reacting readily with a wide range of electrophiles. wikipedia.orglibretexts.orglibretexts.org Their utility in synthesis is demonstrated by their reactions with various carbonyl compounds. masterorganicchemistry.comyoutube.com Because they are potent bases, these organometallic reagents are incompatible with protic functional groups such as alcohols, carboxylic acids, and primary or secondary amines. libretexts.org

The table below summarizes the expected reactions of these organometallic derivatives.

| Electrophile | Reagent Type | Product After Aqueous Workup | Product Class |

| Formaldehyde | Grignard or Organolithium | (2-isobutylpyridin-3-yl)methanol | Primary Alcohol |

| Aldehyde (RCHO) | Grignard or Organolithium | 1-(2-isobutylpyridin-3-yl)alkan-1-ol | Secondary Alcohol |

| Ketone (R₂C=O) | Grignard or Organolithium | 2-(2-isobutylpyridin-3-yl)alkan-2-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Grignard or Organolithium | 2-isobutylnicotinic acid | Carboxylic Acid |

| Ester (RCOOR') | Grignard or Organolithium (2 eq.) | 2-(2-isobutylpyridin-3-yl)alkan-2-ol | Tertiary Alcohol |

Reaction Dynamics of the Isobutyl Side Chain

The isobutyl group at the C-2 position offers a secondary site for chemical modification, distinct from the pyridine ring itself. Advanced synthetic methods allow for the selective functionalization of this alkyl chain.

The direct conversion of inert C-H bonds into new functional groups is a powerful strategy in modern organic synthesis. rsc.org In the case of 2-alkylpyridines, the pyridine nitrogen atom can serve as an endogenous directing group, facilitating the activation of C-H bonds on the attached alkyl chain by a transition metal catalyst. nih.gov This approach often leads to the formation of a stable five-membered cyclometallated intermediate. mdpi.com

For the isobutyl group, there are three types of C-H bonds: primary (CH₃), secondary (CH₂), and tertiary (methine, CH). While functionalization of the benzylic-like CH₂ group is common in many 2-alkylpyridines, methodologies have been developed that can target the methine C-H bond. Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, are frequently employed for such transformations. nih.govresearchgate.net Boryl-directed C-H activation has also been explored as a strategy for functionalizing the 2-position of pyridine rings, which could be adapted for side-chain functionalization. acs.orgchemrxiv.org

The general mechanism involves coordination of the pyridine nitrogen to the metal center, followed by an intramolecular C-H activation step (cyclometalation) at the most accessible and reactive C-H bond of the isobutyl chain. This metallacyclic intermediate can then react with a coupling partner to form the functionalized product, regenerating the catalyst.

The table below outlines potential C-H functionalization reactions at the isobutyl side chain.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product Site |

| Arylation | Pd(OAc)₂ / Oxidant | Arene (e.g., Benzene) | Methine or Methylene (B1212753) |

| Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene (e.g., Styrene) | Methine or Methylene |

| Alkylation | Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Alkyl Halide | Methine or Methylene |

| Borylation | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Methylene |

Beyond C-H activation, the isobutyl group can undergo various chemical transformations to introduce new functional groups. These reactions typically rely on the inherent reactivity of alkyl chains, although the presence of the pyridine ring can influence selectivity and reactivity.

One potential pathway is free-radical halogenation, which would preferentially occur at the tertiary methine position due to the relative stability of the resulting tertiary radical intermediate. Subsequent nucleophilic substitution of the newly introduced halide could then provide access to a range of other functionalities, such as alcohols, ethers, or amines.

Oxidation of the side chain is another possibility. Strong oxidizing agents could potentially cleave the isobutyl group or lead to the formation of carboxylic acids. More controlled oxidation conditions might allow for the introduction of a hydroxyl group, again likely favoring the tertiary carbon. These transformations provide a route to modify the physical and chemical properties of the parent molecule significantly.

Multi-Component Reactions and Complex Cascade Transformations

The dual reactivity of this compound, possessing both a reactive halogen and an alkyl side chain, makes it a candidate for use in multi-component reactions (MCRs) and cascade transformations. MCRs are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. beilstein-journals.org Cascade reactions involve a sequence of intramolecular transformations initiated by a single event. researchgate.net

A hypothetical cascade could be initiated by a palladium-catalyzed reaction at the bromine site, such as a Heck or Suzuki coupling. The newly introduced substituent could be designed to subsequently react with the isobutyl side chain in an intramolecular fashion, leading to the formation of a new fused-ring system. For example, a Heck coupling with an acrylate (B77674) ester could be followed by an intramolecular Michael addition involving a carbanion generated on the isobutyl side chain.

Alternatively, a multi-component reaction could involve the in-situ formation of the Grignard or organolithium reagent from this compound, which then acts as a nucleophile in a reaction with two other components, for instance, an aldehyde and an amine in a variation of the Strecker synthesis. Such strategies allow for the rapid construction of molecular complexity from a relatively simple starting material.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The molecular formula of 3-Bromo-2-isobutylpyridine is C₉H₁₂BrN. HRMS can confirm this composition by providing an experimentally determined mass that is consistent with the calculated theoretical mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity separated by two mass units (M and M+2), which corresponds to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Using ESI-TOF mass spectrometry, this compound would typically be observed as its protonated molecular ion, [M+H]⁺. The time-of-flight (TOF) analyzer allows for the determination of the mass-to-charge ratio with high accuracy (typically to within 5 ppm), which enables the unambiguous determination of the elemental formula. The characteristic isotopic pattern for bromine would be observed for the [M+H]⁺ ion, providing definitive evidence for the presence of one bromine atom in the molecule.

Table 3: Predicted HRMS (ESI-TOF) Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₉H₁₃⁷⁹BrN]⁺ | ⁷⁹Br | 214.0280 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isobutyl group will appear just below 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically result in a series of absorptions in the 1400-1600 cm⁻¹ region. Bending vibrations for the aliphatic C-H bonds are also expected. The C-Br stretching vibration will be found in the fingerprint region of the spectrum, typically at lower wavenumbers.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Pyridine) | 3050 - 3150 |

| C-H Stretch | Aliphatic (Isobutyl) | 2870 - 2960 |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-H Bend | Aliphatic (Isobutyl) | 1365 - 1470 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the pyridine ring, the isobutyl group, and the carbon-bromine bond.

The C-H stretching vibrations of the isobutyl group's methyl (CH₃) and methylene (B1212753) (CH₂) components are expected in the 2850-3000 cm⁻¹ region. docbrown.info Aromatic C-H stretching vibrations from the pyridine ring typically appear at wavenumbers above 3000 cm⁻¹. pw.edu.pl The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Vibrations corresponding to the C=C and C=N stretching of the aromatic pyridine ring are anticipated between 1400 and 1650 cm⁻¹. pw.edu.pl The deformation vibrations of the isobutyl group's C-H bonds will also be present in this region. docbrown.info The C-Br stretching vibration is expected to produce a strong absorption band in the lower frequency range, typically between 500 and 750 cm⁻¹. docbrown.infoconferenceworld.in

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3150 | C-H Stretch | Pyridine Ring |

| 2850 - 2975 | C-H Stretch | Isobutyl Group |

| 1400 - 1650 | C=C and C=N Stretch | Pyridine Ring |

| 1270 - 1480 | C-H Bend/Deformation | Isobutyl Group |

Raman Spectroscopy for Molecular Vibrations and Hydrogen Bonding

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can effectively probe the vibrations of the pyridine ring and the carbon skeleton. A characteristic and often strong signal in the Raman spectra of pyridine derivatives is the ring breathing mode, which involves a symmetric expansion and contraction of the entire ring. researchgate.net This mode is typically observed around 990-1030 cm⁻¹. researchgate.netcdnsciencepub.com

While this compound itself does not form strong hydrogen bonds, Raman spectroscopy is a powerful tool for studying such interactions if the molecule is placed in a hydrogen-bonding environment (e.g., a protic solvent). Hydrogen bonding can cause significant shifts in the vibrational frequencies of the participating functional groups, which can be readily detected and quantified by Raman spectroscopy. mdpi.comnih.gov For instance, if the pyridine nitrogen were to act as a hydrogen bond acceptor, a shift in the ring vibration frequencies would be expected.

Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3000 - 3150 | C-H Stretch | Pyridine Ring |

| 2850 - 2975 | C-H Stretch | Isobutyl Group |

| 1550 - 1650 | Ring Stretching | Pyridine Ring |

| 990 - 1030 | Ring Breathing Mode | Pyridine Ring |

X-ray Diffraction Techniques for Solid-State Structural Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the unambiguous structural elucidation of this compound, providing exact bond lengths, bond angles, and torsional angles.

The process involves growing a suitable single crystal of the compound and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For substituted pyridines, XRD studies reveal how substituents influence the molecular geometry and the packing of molecules in the crystal lattice. rsc.orgmdpi.com Analysis of the crystal structure of this compound would provide insight into intermolecular interactions, such as van der Waals forces and potential weak C-H···N or C-H···Br interactions, which govern the solid-state packing arrangement.

Chromatographic Separations and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for this purpose.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. osha.gov Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. A non-polar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used for pyridine derivatives. mdpi.com A flame ionization detector (FID) provides high sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification of the analyte and any impurities based on their mass spectra. mdpi.comcdc.gov

Table 3: Typical Gas Chromatography (GC) Parameters for Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ekb.eg For a compound like this compound, a reversed-phase HPLC method is typically employed. helixchrom.com This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid or a buffer to ensure consistent peak shapes for the basic pyridine moiety. helixchrom.com Detection is commonly performed using a UV detector, as the pyridine ring exhibits strong UV absorbance. HPLC is particularly useful for purity assessment and for quantifying the compound in various matrices. iosrjournals.orgptfarm.pl

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Computational and Theoretical Chemistry Studies of 3 Bromo 2 Isobutylpyridine

Electronic Structure Calculations for Molecular Properties and Geometry

Electronic structure calculations are fundamental to modern chemistry, providing a window into the arrangement and energy of electrons within a molecule. These calculations are crucial for determining a molecule's stable three-dimensional shape, its energetic properties, and the nature of its chemical bonds.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. This method is used to determine the ground state (most stable) geometry and electronic energy of a molecule. DFT calculations for pyridine (B92270) derivatives typically involve optimizing the molecule's structure to find the lowest energy conformation. For instance, studies on similar molecules like 3-bromo-2-hydroxypyridine (B31989) have utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable geometric parameters. mdpi.comnih.gov

In such a calculation for 3-Bromo-2-isobutylpyridine, key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape would be determined. The final output provides the total electronic energy, which is essential for comparing the stability of different isomers or conformations. For example, a potential energy surface scan can identify the most stable rotational orientation of the isobutyl group relative to the pyridine ring. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Pyridines Note: This table presents typical data from DFT calculations on related pyridine compounds to illustrate the expected output for this compound. Specific values for the target molecule require a dedicated computational study.

| Parameter | Typical Value (B3LYP/6-311++G(d,p)) |

| C-C (ring) Bond Length | 1.38 - 1.40 Å |

| C-N (ring) Bond Length | 1.33 - 1.34 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C-N Bond Angle | ~123° |

| C-C-C Bond Angle | ~118° |

| Total Energy | Molecule-specific (e.g., in Hartrees) |

Data compiled from principles discussed in computational studies of pyridine derivatives. wu.ac.thderpharmachemica.com

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a multi-electron system by approximating that each electron moves in the average field of all other electrons. q-chem.com While computationally less demanding than more advanced methods, HF neglects a portion of the electron correlation, which can affect the accuracy of the results.

Often, HF calculations are used as a starting point or for comparison with DFT results. mdpi.comnih.gov For a molecule like this compound, an HF calculation would provide a baseline description of its electronic structure and orbitals. Post-Hartree-Fock methods, such as Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF result to systematically include electron correlation, yielding more accurate energies and properties at a higher computational cost. The choice between DFT, HF, and post-HF methods depends on the desired accuracy and the available computational resources.

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Substituted Pyridine Note: This table shows example data for a related bromo-pyridine to illustrate the concept. Values are highly dependent on the specific molecular structure and computational method.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.88 | Electron Donor |

| LUMO | -1.48 | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 5.40 | Indicator of Kinetic Stability |

Data based on values for 3-bromo-2-hydroxypyridine from computational studies. mdpi.com

Computational Prediction of Reactivity and Mechanistic Pathways

Beyond static properties, computational chemistry can predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure, it is possible to identify reactive sites, quantify nucleophilic or electrophilic character, and explore potential reaction mechanisms.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2 and 4-positions. wikipedia.orguoanbar.edu.iqquimicaorganica.org Conversely, electrophilic attack is disfavored and tends to occur at the 3-position. quora.com The substituents on this compound further modulate this reactivity. The electron-donating isobutyl group at the 2-position enhances the ring's electron density, while the electron-withdrawing bromine at the 3-position decreases it.

Computational methods can quantify these effects by deriving nucleophilicity and electrophilicity indices. These scales are often calculated from electronic properties such as HOMO and LUMO energies, ionization potential, and electron affinity. ias.ac.in For a series of substituted pyridines, these calculated indices can be correlated with experimental reaction rates to create a predictive model. ias.ac.in For this compound, such an analysis would predict the most likely sites for nucleophilic and electrophilic attack, providing guidance for synthetic applications.

The Hammett equation is a classic tool in physical organic chemistry used to create Quantitative Structure-Activity Relationships (QSAR). It relates reaction rates and equilibrium constants for a series of related compounds to the electronic properties of their substituents, which are quantified by the Hammett substituent constant (σ). science.gov

σ > 0 : Indicates an electron-withdrawing group.

σ < 0 : Indicates an electron-donating group.

These constants can be determined experimentally or calculated theoretically. aip.org For this compound, one could use the Hammett constants for the bromo and isobutyl groups at their respective positions on the pyridine ring to predict how the molecule would behave in a given reaction compared to unsubstituted pyridine. For example, the aza-substituent constant for the nitrogen in the pyridine ring itself is significant, and published values for substituents at various positions help in building these predictive models. rsc.orguark.edu This approach is valuable for predicting reaction outcomes and for designing molecules with specific reactivity profiles.

Application of the Hard and Soft Acids and Bases (HSAB) Principle to Reaction Selectivity

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to explain and predict the outcome of chemical reactions. wikipedia.org It classifies chemical species as "hard," "soft," or "borderline." Hard acids and bases are typically small, highly charged, and not easily polarizable, while soft acids and bases are larger, have lower charge states, and are more polarizable. wikipedia.org The core tenet of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.org

In the context of this compound, the HSAB principle can be applied to predict its reactivity with various reagents.

Identifying Reactive Sites: The pyridine nitrogen, with its lone pair of electrons, typically acts as a hard Lewis base. The carbon atoms of the pyridine ring can exhibit varying degrees of hardness or softness depending on the electronic effects of the substituents. The bromine atom can act as a leaving group or participate in halogen bonding.

Predicting Reaction Outcomes: The principle is particularly useful in predicting the products of reactions with ambident nucleophiles. wikipedia.org According to Kornblum's rule, an application of HSAB theory, in an SN1-type reaction, the resulting carbocation (a hard acid) would preferentially react with a hard nucleophilic site. In contrast, an SN2-type reaction at a tetravalent carbon (a soft acid) would favor reaction with a soft nucleophile. wikipedia.orgaakash.ac.in

To quantify these properties, computational methods can calculate parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Illustrative Table: Calculated HSAB Parameters for Potential Reactive Sites

| Molecular Site/Atom | Classification | Predicted Reactivity Preference |

| Pyridine Nitrogen (N) | Hard Base | Prefers reaction with hard acids (e.g., H+, Li+) |

| Carbon-Bromine (C-Br) | Soft Acid (at Carbon) | Prefers reaction with soft bases (e.g., I-, RSH) in SN2 reactions |

| Aromatic Ring (π-system) | Soft Base | Can interact with soft acids (e.g., metal cations like Ag+) |

Theoretical Elucidation of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, theoretical studies could elucidate the mechanisms of key reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The process involves:

Potential Energy Surface (PES) Scanning: The energy of the system is calculated as a function of the geometric coordinates that change during the reaction. This helps to locate stable intermediates and approximate transition state structures. nih.gov

Transition State Optimization: Sophisticated algorithms are used to find the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface (a maximum in the reaction coordinate and a minimum in all other degrees of freedom).

Frequency Analysis: A vibrational frequency calculation is performed on the optimized transition state structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Illustrative Table: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | DFT/B3LYP/6-311G(d,p) | 0.0 | C-Br bond length: 1.90 Å |

| Transition State | DFT/B3LYP/6-311G(d,p) | +25.4 | Partial C-Nu bond, elongated C-Br bond |

| Products | DFT/B3LYP/6-311G(d,p) | -10.2 | C-Nu bond length: 1.45 Å |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

In silico methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method. The process includes optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. nih.gov This can help assign peaks in an experimental spectrum, especially for complex structures.

Vibrational Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation yields the vibrational modes and their corresponding frequencies and intensities. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors, providing a reliable prediction of the vibrational spectrum.

Illustrative Table: Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR Shift (C-Br) | 118.5 ppm | 119.2 ppm |

| ¹H NMR Shift (CH₂) | 2.85 ppm | 2.91 ppm |

| IR Frequency (C=N stretch) | 1605 cm⁻¹ (scaled) | 1598 cm⁻¹ |

| IR Frequency (C-Br stretch) | 655 cm⁻¹ (scaled) | 650 cm⁻¹ |

Advanced Conformational Analysis and Molecular Dynamics Simulations

The isobutyl group attached to the pyridine ring introduces conformational flexibility. Understanding the preferred shapes (conformations) of this compound and the energy barriers between them is crucial for understanding its reactivity and interactions.

Conformational Analysis: This involves systematically exploring the molecule's potential energy surface by rotating its single bonds (dihedral angles). For this compound, the key rotations would be around the C(pyridine)-C(isobutyl) and C-C bonds within the isobutyl group. nih.gov This analysis identifies the low-energy conformers that are most likely to be populated at a given temperature.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved picture of molecular motion. nih.gov By solving Newton's equations of motion for all atoms in the system over time, MD simulations can explore the conformational space and reveal the dynamic behavior of the molecule in different environments (e.g., in a solvent). mdpi.commdpi.com This can provide insights into how the molecule's shape fluctuates, how it interacts with solvent molecules, and the timescales of conformational changes. mdpi.com

These advanced simulations help to move from a static picture of a single minimized structure to a dynamic ensemble of structures, which is a more realistic representation of a molecule's behavior in solution. mdpi.com

Exploration of 3 Bromo 2 Isobutylpyridine in Advanced Organic Synthesis Applications

Role as a Versatile Precursor in Diverse Heterocyclic Synthesis

Substituted pyridines are fundamental building blocks in organic synthesis. The presence of a bromine atom on the pyridine (B92270) ring, as in 3-Bromo-2-isobutylpyridine, provides a key site for functionalization, most notably through metal-catalyzed cross-coupling reactions.

Construction of Substituted Pyridine Derivatives with Tuned Electronic and Steric Properties

The bromine atom at the C-3 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.org These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups.

The isobutyl group at the C-2 position would exert a significant steric influence on these transformations, potentially directing the regioselectivity of reactions and influencing the rotational dynamics of the resulting biaryl or substituted pyridine products. Electronically, the isobutyl group is a weak electron-donating group, which can subtly modulate the reactivity of the pyridine ring. By strategically choosing the coupling partner, chemists could synthesize a library of 2,3-disubstituted pyridines with fine-tuned electronic and steric properties for various applications.

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Introduced Substituent | Potential Product Class |

| Suzuki | Arylboronic acid | Aryl group | 2-Isobutyl-3-arylpyridines |

| Stille | Organostannane | Various organic groups | Variously substituted pyridines |

| Heck | Alkene | Alkenyl group | 2-Isobutyl-3-vinylpyridines |

| Sonogashira | Terminal alkyne | Alkynyl group | 2-Isobutyl-3-alkynylpyridines |

| Buchwald-Hartwig | Amine | Amino group | 3-Amino-2-isobutylpyridines |

Formation of Complex Fused Ring Systems and Polycycles

This compound could serve as a key starting material for the synthesis of fused heterocyclic systems. ias.ac.in Through intramolecular or intermolecular cyclization reactions, the pyridine ring can be annulated with other rings. For instance, a substituent introduced at the 3-position via cross-coupling could subsequently react with the nitrogen of the pyridine ring or a group attached to the isobutyl moiety to form a new ring.

Strategies for synthesizing fused pyridine derivatives often involve the initial construction of a substituted pyridine followed by cyclization reactions. nih.govmdpi.comnih.gov For example, an ortho-functionalized aryl group attached at the 3-position could undergo a cyclization reaction to form pyrido-fused systems, which are prevalent in medicinal chemistry. derpharmachemica.com

Utilization in the Synthesis of Strained Dewar Heterocycles as Synthetic Intermediates

The synthesis of Dewar pyridines, strained bicyclic isomers of pyridines, typically involves photochemical valence isomerization. While there is no specific literature detailing the use of this compound in the formation of Dewar heterocycles, pyridines in general can undergo such transformations. The resulting Dewar isomers are highly strained and can be used as reactive intermediates in the synthesis of complex molecules. The substituents on the pyridine ring can influence the stability and subsequent reactivity of the Dewar isomer. The electron-donating isobutyl group and the electron-withdrawing bromine atom on this compound would likely affect the photochemical isomerization process and the properties of the resulting strained intermediate.

Strategic Building Block for the Development of Complex Molecules

The term "building block" in chemistry refers to a molecule that can be readily incorporated into the synthesis of a larger, more complex molecule. Halogenated pyridines are valuable building blocks due to their versatile reactivity.

Intermediate in the Rational Design and Synthesis of Advanced Pharmaceutical Compounds

Pyridine and its derivatives are common motifs in pharmaceuticals. chemicalbook.com The specific substitution pattern of this compound could make it a valuable intermediate for the synthesis of biologically active compounds. The isobutyl group could provide a lipophilic handle to improve membrane permeability, while the 3-position offers a site for modification to optimize binding to a biological target. While no specific pharmaceutical compounds have been publicly cited as being derived from this compound, its structural features are relevant to drug design.

Precursor in the Development of Agrochemicals, Dyes, and Specialty Chemicals

The pyridine core is also a key component in many agrochemicals. google.com The synthesis of novel herbicides, insecticides, and fungicides often involves the functionalization of pyridine rings. This compound could potentially serve as a precursor to such compounds.

In the field of dye chemistry, azo dyes are a significant class of compounds, often synthesized through the diazotization of an aromatic amine followed by a coupling reaction. nih.gov If this compound were converted to an aminopyridine, it could be used to synthesize novel azo dyes. ajol.inforesearchgate.net The isobutyl group could enhance the solubility of the dye in non-polar media, a desirable property for certain applications.

Scaffold for the Rational Design and Synthesis of Pyridine-Based Organocatalysts

The development of novel organocatalysts is a rapidly advancing field, with pyridine derivatives playing a pivotal role as scaffolds for a variety of catalytic systems. The structure of this compound offers several strategic advantages for the rational design of new pyridine-based organocatalysts.

The 2-isobutyl group can act as a steric directing group, influencing the conformational preferences of the catalyst and thereby the stereochemical outcome of the catalyzed reaction. The bromine atom at the 3-position is a versatile functional handle that can be readily transformed into other functional groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a wide range of catalytically active moieties or additional stereodirecting elements.

For instance, the bromine can be replaced with a phosphine (B1218219) group to create novel P,N-ligands for transition metal catalysis or with a thiourea (B124793) or squaramide moiety to generate hydrogen-bond-donating organocatalysts. The isobutyl group, while not chiral itself, can influence the orientation of a chiral substituent introduced at the 3-position, creating a well-defined chiral pocket around the catalytically active site.

Table 1: Potential Organocatalysts Derived from this compound

| Catalyst Type | Functionalization at C3 | Potential Application |

| P,N-Ligand | -PPh₂ | Asymmetric hydrogenation, allylic alkylation |

| N,N'-Dioxide | -Pyridine-N-oxide | Asymmetric allylation, silylation |

| Thiourea Catalyst | -NH-C(S)-NH-Ar | Asymmetric Michael additions, Friedel-Crafts reactions |

| Squaramide Catalyst | -NH-C(O)-CH=C(NH-Ar)- | Enantioselective conjugate additions |

Note: The applications listed are based on known activities of similar pyridine-based organocatalysts.

The modular synthesis of such catalysts, starting from this compound, would allow for the systematic tuning of steric and electronic properties to optimize catalyst performance for specific transformations.

Application as a Model Compound for Fundamental Reaction Mechanism Studies

Understanding the intricate details of reaction mechanisms is crucial for the development of new and improved synthetic methodologies. Substituted pyridines are often employed as model compounds to probe the electronic and steric effects on reaction pathways. This compound can serve as an excellent model compound for studying a variety of fundamental reaction mechanisms.

The presence of a bulky, electron-donating isobutyl group at the 2-position and an electron-withdrawing bromine atom at the 3-position creates a unique electronic and steric environment on the pyridine ring. This substitution pattern can be used to investigate:

Regioselectivity in Electrophilic Aromatic Substitution: The interplay between the activating isobutyl group and the deactivating but ortho-, para-directing (relative to itself) bromine atom can provide valuable insights into the factors governing the regioselectivity of electrophilic attacks on polysubstituted pyridine rings.

Mechanisms of Transition-Metal-Catalyzed Cross-Coupling Reactions: The reactivity of the C-Br bond at the 3-position can be studied in detail. The steric hindrance from the adjacent isobutyl group may influence the rate of oxidative addition and reductive elimination steps in catalytic cycles, providing data on the steric tolerance of different catalyst systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions: While less common for bromopyridines unless activated, the electronic effects of the isobutyl group on the feasibility and mechanism of SNAr reactions at the 3-position could be investigated under specific conditions.

Table 2: Comparative Reactivity Studies Using this compound

| Reaction Type | Parameter to be Studied | Expected Influence of Substituents |

| Nitration | Regioselectivity | Directing effects of isobutyl vs. bromo group |

| Suzuki Coupling | Reaction Rate | Steric hindrance of the isobutyl group on oxidative addition |

| Buchwald-Hartwig Amination | Catalyst Loading | Electronic effect of the isobutyl group on C-N bond formation |

Note: This table presents hypothetical studies to illustrate the potential of this compound as a model compound.

By systematically comparing the reactivity of this compound with other substituted pyridines, researchers can build more accurate models for predicting reaction outcomes and designing more efficient synthetic routes.

Contributions to Stereoselective Synthesis Methodologies

The development of methodologies for stereoselective synthesis is a paramount goal in organic chemistry. Chiral pyridine derivatives are widely used as ligands in asymmetric catalysis and as chiral auxiliaries. This compound can serve as a valuable precursor for the synthesis of novel chiral ligands and auxiliaries, thereby contributing to the advancement of stereoselective synthesis.

The synthetic versatility of the bromine atom allows for the introduction of chiral moieties. For example, a chiral amine can be introduced via a Buchwald-Hartwig reaction, or a chiral phosphine can be synthesized through a multi-step sequence starting with lithiation and reaction with a chlorophosphine. The isobutyl group, positioned ortho to the newly introduced chiral center, can play a crucial role in enhancing stereoselectivity by restricting conformational freedom and creating a more defined chiral environment.

One potential application is in the synthesis of chiral N,N-ligands for asymmetric catalysis. By functionalizing the 3-position with a chiral oxazoline (B21484) or a similar coordinating group, a bidentate ligand can be formed. The isobutyl group would be expected to influence the spatial arrangement of this ligand around a metal center, leading to high levels of enantioselectivity in reactions such as asymmetric cyclopropanation or hydrosilylation.

Table 3: Exemplary Stereoselective Reactions Employing Catalysts Derived from a 3-Bromo-2-alkylpyridine Scaffold

| Reaction | Chiral Ligand Type (Hypothetical) | Achieved Enantiomeric Excess (ee %) |

| Asymmetric Diels-Alder | Pyridine-oxazoline | >95 |

| Enantioselective Michael Addition | Pyridine-thiourea | up to 99 |

| Asymmetric Allylic Alkylation | Pyridine-phosphine (P,N) | >98 |

Note: The enantiomeric excess values are representative of highly successful stereoselective methods using analogous pyridine-based chiral ligands.

Furthermore, the development of synthetic routes to enantiopure derivatives of this compound itself, for instance through chiral resolution or asymmetric synthesis, would open up even more possibilities for its application in stereoselective synthesis.

Future Research Directions and Unexplored Avenues for 3 Bromo 2 Isobutylpyridine

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 3-Bromo-2-isobutylpyridine and its derivatives is a key area for future research. This involves a focus on green chemistry principles and the design of highly selective catalytic systems.

Implementation of Green Chemistry Principles in Synthesis

Future synthetic strategies for this compound will increasingly prioritize the principles of green chemistry to minimize environmental impact and enhance safety. rsc.orgbohrium.com Research is anticipated to focus on several key areas:

Microwave-Assisted Synthesis: This technique offers significant advantages, including shorter reaction times, higher yields, and the use of less hazardous solvents, making it an attractive green alternative to conventional heating methods. nih.govacs.orgnih.gov

Solvent-Free and Aqueous Reactions: The exploration of solvent-free reaction conditions or the use of water as a benign solvent is a critical aspect of green synthesis. bohrium.com This approach reduces the reliance on volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, purification procedures, and waste generation. bohrium.commdpi.com The design of novel MCRs for the synthesis of functionalized 2-isobutylpyridines represents a promising avenue of research.

Use of Greener Reagents and Catalysts: The development and utilization of non-toxic, renewable, and recyclable reagents and catalysts are central to green chemistry. rsc.orgnih.gov This includes the use of solid-supported catalysts and biocatalysts to facilitate cleaner transformations.

Design of Highly Efficient and Selective Catalytic Methodologies

The development of advanced catalytic systems is crucial for achieving high efficiency and selectivity in the synthesis of this compound and its derivatives. Future research will likely focus on:

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. acs.orgacs.org The development of catalysts that can selectively activate and functionalize the C-H bonds of the isobutyl group or the pyridine (B92270) ring would provide a more atom-economical and efficient route to a wide range of derivatives.

Photocatalysis: The use of light to drive chemical reactions offers a sustainable and powerful approach to synthesis. acs.orgacs.org Photocatalytic methods could enable novel transformations of this compound that are not accessible through traditional thermal methods.

Organocatalysis: Organocatalysts, which are small organic molecules, provide a metal-free alternative for a variety of chemical transformations. nih.govias.ac.in The design of new organocatalysts for the functionalization of this compound could lead to more sustainable and cost-effective synthetic processes.

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond established synthetic methods, future research will delve into the untapped reactivity of this compound to uncover novel chemical transformations. This includes exploring its behavior under unconventional reaction conditions and with novel reagents to access unprecedented molecular architectures. Research in this area could focus on:

Domino Reactions: The design of domino reaction sequences, where multiple bond-forming events occur in a single pot, can lead to the rapid construction of complex molecular scaffolds from simple precursors. acs.org

Ring Expansion and Rearrangement Reactions: Investigating the propensity of the pyridine ring in this compound to undergo ring expansion or rearrangement reactions could open up new avenues for the synthesis of other heterocyclic systems. nih.gov

Reactivity of Pyridinyl Radicals: The generation and subsequent reaction of pyridinyl radicals derived from this compound could enable novel C-C and C-heteroatom bond formations. acs.org

Vicarious Nucleophilic Substitution (VNS): Expanding the scope of VNS reactions on the pyridine ring of this compound could provide a powerful tool for the introduction of various functional groups. acs.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into continuous flow and automated platforms is a key step towards more efficient, scalable, and safer chemical manufacturing. organic-chemistry.orgbeilstein-journals.orgthieme-connect.com

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous reagents and intermediates. organic-chemistry.orgbeilstein-journals.orgthieme-connect.comnih.govresearchgate.net Developing robust and scalable flow processes for the synthesis and functionalization of this compound will be a major focus. This can lead to safer and more efficient production. organic-chemistry.orgthieme-connect.comresearchgate.net

Automated Synthesis: The use of automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and molecules. By integrating flow chemistry with robotic systems and online analytics, it will be possible to rapidly screen a wide range of reaction conditions and build libraries of this compound derivatives for various applications. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry will play an increasingly important role in guiding the future research of this compound.

Predictive Synthesis: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. ias.ac.in This can help to rationalize experimental observations and guide the design of new synthetic strategies.

Property Design: Computational tools can be employed to predict the physicochemical and biological properties of novel this compound derivatives. dergipark.org.tr This in silico screening can help to prioritize synthetic targets and accelerate the discovery of new molecules with desired functionalities. For example, predicting properties like ADME (absorption, distribution, metabolism, and excretion) can be crucial in the early stages of drug discovery. dergipark.org.tr

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-Bromo-2-isobutylpyridine in laboratory settings?

- Methodological Answer:

- Use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact. Work in a fume hood to prevent inhalation.

- In case of exposure:

- Inhalation: Move to fresh air; administer artificial respiration if needed .

- Skin contact: Wash thoroughly with soap and water .

- Store at room temperature, away from moisture and incompatible reagents (e.g., strong oxidizing agents) .

Q. What synthetic routes are commonly used to prepare this compound, and how do reaction conditions influence yield?

- Methodological Answer:

- Alkylation of bromopyridine precursors: React 3-bromopyridine with isobutyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .

- Key variables:

- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may increase side reactions.

- Catalyst: Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency .

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be optimized for targeted modifications?

- Methodological Answer:

- Directing groups: Introduce temporary protecting groups (e.g., -NH₂) to steer electrophilic substitution to specific positions .

- Cross-coupling reactions:

- Buchwald-Hartwig amination: Use Pd catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) for C–N bond formation at the bromine site .

- Suzuki-Miyaura coupling: Employ aryl boronic acids and Pd(PPh₃)₄ to replace bromine with aryl groups .

- Monitor selectivity via LC-MS and NMR to confirm regiochemical outcomes .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound under different catalytic systems?

- Methodological Answer:

- Systematic Design of Experiments (DOE): Vary catalyst loading (1–5 mol%), solvent (THF vs. dioxane), and base (Cs₂CO₃ vs. K₃PO₄) to identify optimal conditions .

- Data reconciliation:

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Toluene | 78 | |

| PdCl₂(dppf) | DMF | 65 |

- Root-cause analysis: Lower yields in DMF may stem from solvent coordination inhibiting catalyst activity .

Q. How can mechanistic studies clarify the isomerization behavior of this compound under basic conditions?

- Methodological Answer:

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational modeling: Apply DFT calculations (e.g., Gaussian 09) to map energy profiles for possible intermediates (e.g., Meisenheimer complexes) .

- Controlled experiments: Quench reactions at intervals and analyze intermediates via GC-MS or in-situ IR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer:

- Standardize assays: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Meta-analysis: Compare IC₅₀ values across studies while accounting for differences in purity (>98% required) and formulation (DMSO vs. saline) .

- Reproducibility checks: Repeat key experiments in triplicate and report statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.